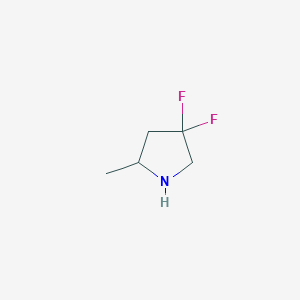

4,4-difluoro-2-methylpyrrolidine

Description

4,4-Difluoro-2-methylpyrrolidine is a fluorinated heterocyclic compound. It is characterized by the presence of two fluorine atoms and a methyl group attached to a pyrrolidine ring.

Properties

IUPAC Name |

4,4-difluoro-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c1-4-2-5(6,7)3-8-4/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUDLHASRHRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-2-methylpyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method starts with N-Boc-cis-4-hydroxy-D-proline methyl ester as the starting material. The synthesis proceeds through several steps, including DMP oxidation, deoxoFluor fluorination, TFA deprotection, and LiOH hydrolysis . This method is noted for its safety, environmental friendliness, and scalability.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and reagents, as well as optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DMP, reducing agents, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

4,4-Difluoro-2-methylpyrrolidine serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated structure enhances the reactivity and stability of intermediates in chemical reactions. The compound is often utilized in the development of novel synthetic pathways for pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions

This compound is employed as a reagent in various chemical transformations, including nucleophilic substitutions and cycloadditions. Its ability to modulate electronic properties due to fluorination allows for selective reactions that might not occur with non-fluorinated analogs .

Biological Research

Enzyme Mechanisms

In biological studies, this compound is used to investigate enzyme mechanisms. Its structural characteristics allow researchers to probe interactions with specific enzymes, providing insights into metabolic pathways and regulatory mechanisms .

Therapeutic Applications

The compound has potential therapeutic applications, particularly as a precursor for synthesizing pharmaceutical compounds. Research indicates that its fluorine atoms can enhance metabolic stability and bioavailability, making it an attractive candidate for drug development. Initial studies suggest that it may interact with biological targets involved in disease pathways, potentially leading to targeted therapies for various conditions .

Industrial Applications

Agrochemical Development

In the industrial sector, this compound is utilized in the formulation of agrochemicals. Its unique properties contribute to the efficacy and stability of herbicides and pesticides, enhancing their performance in agricultural applications.

Material Science

The compound's fluorinated structure also finds applications in material science. It can be incorporated into polymers and other materials to improve their chemical resistance and thermal stability. This property is particularly valuable in developing coatings and advanced materials used in harsh environments.

Data Tables

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals | Enhances reactivity and stability |

| Biological Research | Investigating enzyme mechanisms | Provides insights into metabolic pathways |

| Therapeutic Applications | Precursor for drug synthesis | Improves metabolic stability and bioavailability |

| Industrial Applications | Formulation of agrochemicals | Increases efficacy and stability |

| Material Science | Used in polymers and coatings | Enhances chemical resistance |

Case Studies

- Synthesis of Novel Pharmaceuticals : Researchers have successfully synthesized a series of fluorinated drugs using this compound as a key intermediate. These drugs exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

- Enzyme Interaction Studies : A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could selectively inhibit certain enzymes, indicating its potential as a therapeutic agent.

- Agrochemical Formulation Development : In agricultural research, formulations containing this compound demonstrated enhanced efficacy against resistant weed species compared to traditional herbicides.

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-methylpyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrrolidines and difluoroalkanes. Examples are:

- 4,4-Difluoro-2-methylpyrrolidine hydrochloride

- ®-4,4-Difluoro-2-methylpyrrolidine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms significantly alters its reactivity and interaction with biological targets compared to non-fluorinated analogs .

Biological Activity

4,4-Difluoro-2-methylpyrrolidine is a fluorinated compound belonging to the pyrrolidine family. Its unique structure, characterized by the presence of two fluorine atoms and a methyl group on the pyrrolidine ring, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C6H10F2N

- Molecular Weight : Approximately 135.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atoms enhance its binding affinity and selectivity towards enzymes and receptors, influencing several biological pathways. Notably, it has been shown to modulate enzyme activity and receptor signaling, which may lead to therapeutic effects in various conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial and antiviral properties, making it a candidate for further pharmacological development .

- Anticancer Potential : The compound has been investigated for its potential therapeutic effects against cancer. Its unique structural features may enhance its efficacy in targeting cancer cells .

- Metabolic Stability : The presence of fluorine atoms contributes to increased metabolic stability, which is crucial for drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-4,4-Difluoro-2-methylpyrrolidine | C6H10F2N | Enantiomer with different biological activity |

| (S)-4,4-Difluoro-3-methylpiperidine | C6H12F2N | Contains a piperidine ring; different reactivity |

| (S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | C11H17F2NO4 | Enhanced lipophilicity and metabolic stability |

The distinct fluorination pattern and chirality of this compound contribute to its unique chemical and biological properties compared to these analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in cancer progression. For instance, studies have shown that it effectively inhibits LMP2 proteasome activity in inflammatory microglial cells .

- Therapeutic Applications : In animal models, this compound has been evaluated for its potential in treating metabolic disorders and cancers. Its low toxicity profile enhances its appeal for research purposes .

- Structural Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications in the pyrrolidine structure significantly influence biological activity. The presence of fluorine atoms was found to be crucial for enhancing binding affinity to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.